molecular formula C25H26N4O3S2 B15100501 2-[(3-ethoxypropyl)amino]-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(3-ethoxypropyl)amino]-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15100501
M. Wt: 494.6 g/mol
InChI Key: ZQGVGGRIHXDETR-SILNSSARSA-N
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Description

This compound features a pyrido[1,2-a]pyrimidin-4-one core substituted at position 2 with a (3-ethoxypropyl)amino group and at position 3 with a Z-configured thiazolidinone ring. The thiazolidinone moiety includes a 4-oxo group, a 2-thioxo group, and a 1-phenylethyl substituent. The Z-configuration of the methylidene bridge ensures proper spatial alignment for molecular recognition, as seen in structurally related compounds .

Properties

Molecular Formula

C25H26N4O3S2

Molecular Weight

494.6 g/mol

IUPAC Name

(5Z)-5-[[2-(3-ethoxypropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H26N4O3S2/c1-3-32-15-9-13-26-22-19(23(30)28-14-8-7-12-21(28)27-22)16-20-24(31)29(25(33)34-20)17(2)18-10-5-4-6-11-18/h4-8,10-12,14,16-17,26H,3,9,13,15H2,1-2H3/b20-16-

InChI Key

ZQGVGGRIHXDETR-SILNSSARSA-N

Isomeric SMILES

CCOCCCNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4

Canonical SMILES

CCOCCCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a class of pyrido-pyrimidinone derivatives functionalized with thiazolidinone rings. Key analogues include:

Compound Name Substituents (Pyrido-Pyrimidinone Core) Thiazolidinone Substituents Key Properties/Activities References
2-[(2-Hydroxyethyl)amino]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido... 2-(2-hydroxyethyl)amino 3-(3-methoxypropyl) Higher hydrophilicity; uncharacterized
3-{(Z)-[3-(2-Methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino]-4H... 2-(1-phenylethyl)amino, 9-methyl 3-(2-methoxyethyl) Enhanced steric bulk; uncharacterized
(S)-2-(5-((3-(4-Methoxyphenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid Propanoic acid side chain 3-(4-methoxyphenyl), pyrazole linkage Anti-microbial activity (48% yield)
Thiazolidinone derivatives with azo linkages Azo groups Varied aryl substituents Anti-microbial and anti-oxidant effects

Key Observations :

  • Steric Effects : The 1-phenylethyl group introduces greater steric hindrance than the 3-methoxypropyl or 2-methoxyethyl groups in analogues, which may reduce binding to compact active sites .
  • Electronic Effects: The thioxo group in the thiazolidinone ring (common to all analogues) contributes to hydrogen bonding or metal chelation, critical for biological activity .
Physicochemical and Spectroscopic Comparisons
  • NMR Analysis: As demonstrated in , substituents in regions proximal to the pyrido-pyrimidinone core (e.g., positions 29–36 and 39–44) alter chemical shifts, reflecting changes in electronic environments. For example, the phenyl group in the target compound may deshield adjacent protons compared to methoxy-substituted analogues .
  • Melting Points: The analogue in (a red solid with Mp 122–124°C) suggests that polar substituents like propanoic acid increase crystallinity, whereas lipophilic groups (e.g., ethoxypropyl) may lower melting points .

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